N-(2-methoxyphenyl)-2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-oxo-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12(2)18-21-19(27-22-18)14-8-6-10-17(25)23(14)11-16(24)20-13-7-4-5-9-15(13)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMOEUEMIKHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC(=O)N2CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Methoxyphenyl group : Known for enhancing biological activity.
- Oxadiazole moiety : Associated with various pharmacological effects including anticancer and anti-inflammatory properties.
- Dihydropyridine structure : Commonly linked to calcium channel blocking activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-methoxyphenyl)-2-{...} have shown inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 10.5 |
| CaCo-2 (colon adenocarcinoma) | 12.3 |
| H9c2 (rat heart myoblast) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(2-methoxyphenyl)-2-{...} has been assessed using carrageenan-induced paw edema models. The compound demonstrated significant edema inhibition, with results indicating a reduction of up to 70% compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of oxadiazole derivatives. In vitro tests against various bacterial strains revealed that N-(2-methoxyphenyl)-2-{...} exhibited effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The biological activity of N-(2-methoxyphenyl)-2-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- Reactive Oxygen Species (ROS) Modulation : It is proposed that the compound may alter ROS levels within cells, thereby influencing apoptotic pathways .
- Calcium Channel Modulation : The dihydropyridine structure suggests potential interactions with calcium channels, which could affect cellular excitability and proliferation .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of N-(2-methoxyphenyl)-2-{...} led to a significant reduction in tumor size compared to untreated controls. The mechanism was partly attributed to enhanced apoptosis and reduced angiogenesis in tumor tissues .
- Clinical Relevance : In a preliminary clinical trial assessing the safety and efficacy of oxadiazole derivatives in cancer patients, N-(2-methoxyphenyl)-2-{...} was well tolerated and showed promising signs of tumor regression in several participants .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including N-(2-methoxyphenyl)-2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide, in cancer therapy. The introduction of oxadiazole moieties into drug structures has been shown to enhance anticancer activity across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | WiDr | 4.5 | Apoptosis induction via caspase activation |
| 11a | A549 | 0.11 | Microtubule destabilization |
| 11b | MCF-7 | 0.20 | Cell cycle arrest at G1 phase |
In particular, studies have demonstrated that compounds with electron-withdrawing groups at the para position of aromatic rings showed enhanced biological activity against human lung and breast cancer cell lines .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could serve as a basis for developing new antibiotics .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H<sub>2</sub>O), the reaction yields 2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetic acid and 2-methoxyaniline. Under basic conditions (e.g., NaOH), saponification produces the corresponding carboxylate salt.
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 6h | Acetic acid derivative + 2-methoxyaniline | 78% |
| 2M NaOH, 80°C, 4h | Sodium carboxylate + 2-methoxyaniline | 85% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
-
Electrophilic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at the oxadiazole’s C-3 position introduces a nitro group, forming a 3-nitro-1,2,4-oxadiazole derivative.
-
Ring-opening : Treatment with hydrazine (NH<sub>2</sub>NH<sub>2</sub>) in ethanol cleaves the oxadiazole ring, yielding a hydrazide intermediate.
Mechanistic Insight :
The oxadiazole’s electron-deficient nature directs electrophiles to the C-3 position. Ring-opening occurs via nucleophilic attack at the less hindered nitrogen.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | 3-Nitro-oxadiazole derivative |
| Hydrazine ring-opening | NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux, 3h | Hydrazide intermediate |
Dihydropyridinone Oxidation
The dihydropyridinone moiety oxidizes to a pyridine ring using agents like KMnO<sub>4</sub> or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Example :
With DDQ in dichloromethane (25°C, 12h), the dihydropyridinone converts to a pyridin-2(1H)-one derivative, confirmed by loss of diastereotopic proton signals in <sup>1</sup>H-NMR .
Methoxyphenyl Demethylation
The methoxy group on the phenyl ring undergoes demethylation with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (-78°C → 25°C, 8h), yielding a phenolic derivative .
Spectroscopic Evidence :
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles (e.g., Grignard reagents, amines):
-
With MeMgBr, the acetamide forms a ketone intermediate.
-
With benzylamine, it generates a substituted urea derivative.
| Nucleophile | Conditions | Product |
|---|---|---|
| MeMgBr | THF, 0°C → 25°C, 2h | Tertiary alcohol |
| Benzylamine | DMF, 100°C, 6h | Urea derivative |
Photochemical Reactivity
Under UV light (λ = 254 nm), the oxadiazole ring undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic structures .
Catalytic Hydrogenation
Hydrogenation (H<sub>2</sub>, Pd/C) reduces the oxadiazole ring to a diamide but leaves the dihydropyridinone intact.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Amidoxime + RCOCl, Et₃N, 80°C | 65–70 | |
| 2 | K₂CO₃, DMF, RT, 12 h | 78 | |
| 3 | Chloroacetyl chloride, reflux, 4 h | 82 |
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 (s, -OCH₃), δ 7.2–7.5 (Ar-H) | |
| IR (KBr) | 1667 cm⁻¹ (C=O), 3468 cm⁻¹ (N-H) | |
| MS (ESI) | [M+1]⁺ = 430.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
